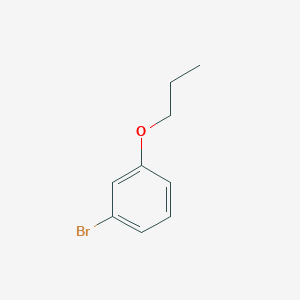

1-Bromo-2-(3-chloropropoxy)benzene

Descripción general

Descripción

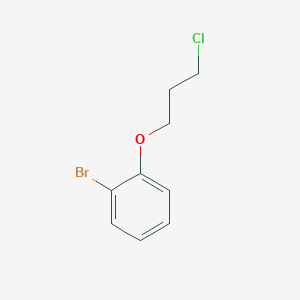

“1-Bromo-2-(3-chloropropoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO . It has an average mass of 249.532 Da and a monoisotopic mass of 247.960342 Da .

Synthesis Analysis

The synthesis of bromochlorobenzenes, which are mixed aryl halides, involves various routes. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(3-chloropropoxy)benzene has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The FT-Raman and FT-IR spectra for this compound have been recorded and compared with the harmonic vibrational frequencies calculated using these methods .Physical And Chemical Properties Analysis

1-Bromo-2-(3-chloropropoxy)benzene has a molecular formula of C9H10BrClO and an average mass of 249.532 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Benzenes

“1-Bromo-2-(3-chloropropoxy)benzene” can be utilized in the synthesis of polysubstituted benzenes, which are crucial in the development of complex organic compounds. The presence of the bromo and chloropropoxy groups allows for subsequent reactions like Suzuki couplings, which can introduce additional substituents onto the benzene ring .

Palladium-Catalyzed Arylations

This compound is valuable in palladium-catalyzed direct arylations. The bromo group acts as a good leaving group in the presence of a palladium catalyst, enabling the formation of carbon-carbon bonds with heteroarenes. This method is often used to synthesize heteroaromatic compounds that are prevalent in pharmaceuticals .

Pharmaceutical Intermediates

Due to its reactive sites, “1-Bromo-2-(3-chloropropoxy)benzene” serves as an intermediate in the production of various pharmaceuticals. It can undergo further functionalization to create active pharmaceutical ingredients (APIs) or other intermediates required in drug synthesis .

Environmental Research

In environmental chemistry, this compound can be used to study the behavior of organic contaminants in groundwater. Its unique structure allows it to mimic certain pollutants, making it a suitable candidate for understanding the transport and fate of these contaminants .

Organic Synthesis Research

Researchers in organic synthesis can employ “1-Bromo-2-(3-chloropropoxy)benzene” to explore new synthetic routes. Its structure provides a versatile starting point for the development of novel synthetic methodologies, which can be applied to create a wide range of organic molecules.

Mecanismo De Acción

Target of Action

It is known that bromobenzene, a similar compound, is used to introduce a phenyl group into other compounds . This suggests that 1-Bromo-2-(3-chloropropoxy)benzene might interact with similar targets.

Mode of Action

Bromobenzene, a structurally similar compound, is known to interact with its targets through the introduction of a phenyl group . This interaction could potentially lead to changes in the target molecule’s structure and function.

Propiedades

IUPAC Name |

1-bromo-2-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYXHHAKCIOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621989 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(3-chloropropoxy)benzene | |

CAS RN |

64010-39-5 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)